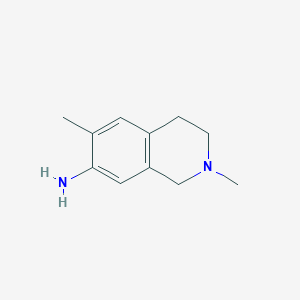
1,2,3,4-tetrahydro-2,6-dimethyl-7-Isoquinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-2,6-dimethyl-7-Isoquinolinamine is a chemical compound with the molecular formula C11H16N2 It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
準備方法
The synthesis of 1,2,3,4-Tetrahydro-2,6-dimethyl-7-Isoquinolinamine typically involves multi-step organic reactions. One common synthetic route includes the reduction of a precursor compound, such as 2,6-dimethyl-7-nitroisoquinoline, followed by catalytic hydrogenation. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities. These methods ensure the compound’s purity and consistency, which are crucial for its applications in research and industry.
化学反応の分析
1,2,3,4-Tetrahydro-2,6-dimethyl-7-Isoquinolinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives. Catalysts like Pd/C and hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring. Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various alkylated isoquinolines .
科学的研究の応用
1,2,3,4-Tetrahydro-2,6-dimethyl-7-Isoquinolinamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is used in the study of enzyme interactions and receptor binding. Its structural similarity to certain neurotransmitters makes it a valuable tool in neurochemical research.
Medicine: Research into its potential therapeutic effects is ongoing. It may have applications in developing new drugs for neurological disorders due to its interaction with specific receptors in the brain.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-2,6-dimethyl-7-Isoquinolinamine involves its interaction with molecular targets such as enzymes and receptors. It can bind to specific sites on these proteins, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways in the nervous system .
類似化合物との比較
1,2,3,4-Tetrahydro-2,6-dimethyl-7-Isoquinolinamine can be compared to other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydro-2,6-dimethyl-7-octylisoquinoline: This compound has a longer alkyl chain, which may affect its solubility and interaction with biological targets.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Although structurally different, this compound shares some chemical properties and is used in similar applications, such as organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting its importance in advancing scientific knowledge.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
2,6-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-8-5-9-3-4-13(2)7-10(9)6-11(8)12/h5-6H,3-4,7,12H2,1-2H3 |
InChIキー |
FCSUFYKRLFNVFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CN(CC2)C)C=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


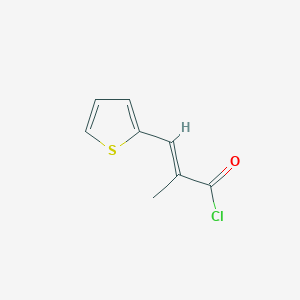
![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12330417.png)
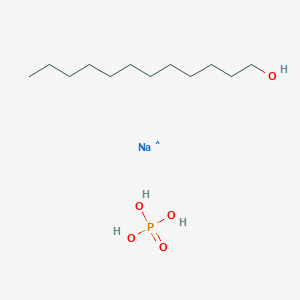
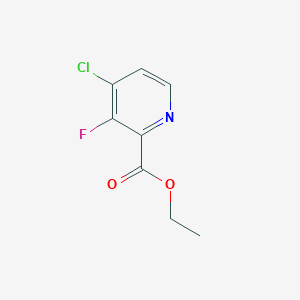
![2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-](/img/structure/B12330429.png)
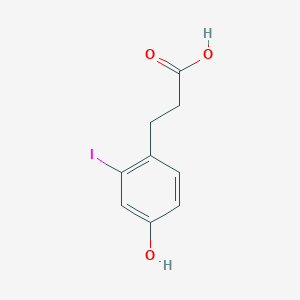
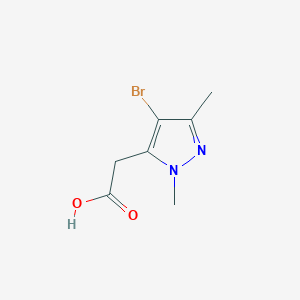
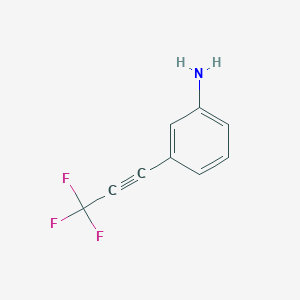



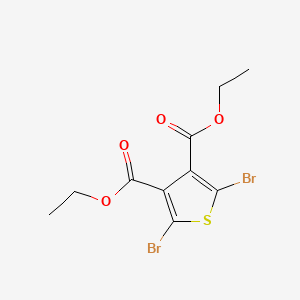
![Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI)](/img/structure/B12330478.png)

